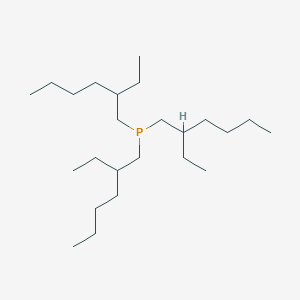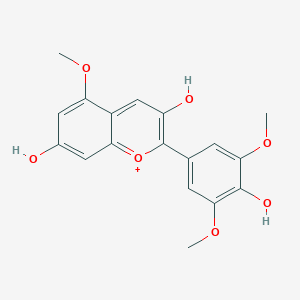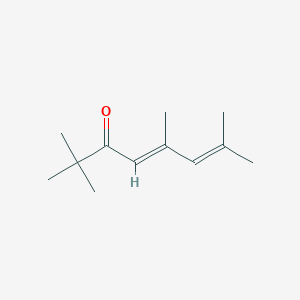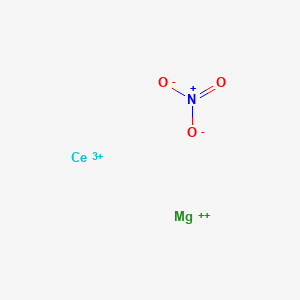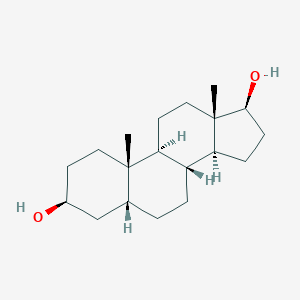
16-ダファル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
16-Deacetylfusidic Acid gamma-Lactone is a derivative of fusidic acid, a well-known antibiotic. This compound is characterized by its unique gamma-lactone ring structure, which contributes to its distinct chemical and biological properties.
科学的研究の応用
16-Deacetylfusidic Acid gamma-Lactone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial properties and interactions with biological systems.
Medicine: Investigated for its therapeutic potential, particularly in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
作用機序
Target of Action
16-Dafal, also known as 16-Deacetylfusidic Acid gamma-Lactone, primarily targets the Phospholipase A2 enzyme . This enzyme plays a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects, including regulation of inflammation .
Mode of Action
16-Dafal exerts its action by inhibiting the Phospholipase A2 enzyme, thereby reducing prostaglandin synthesis . Additionally, it decreases the release of certain chemicals that are important in the immune system . This dual action results in both anti-inflammatory and immunosuppressive effects .
Biochemical Pathways
The inhibition of the Phospholipase A2 enzyme disrupts the arachidonic acid pathway, leading to a decrease in the production of eicosanoids, including prostaglandins . This disruption can affect various downstream effects, such as the regulation of inflammation and immune response .
Result of Action
The primary result of 16-Dafal’s action is its anti-inflammatory effect, achieved by inhibiting prostaglandin synthesis . It also provides immunosuppressive action by decreasing the release of certain chemicals in the immune system . These actions can lead to significant preservation of muscle mass in patients .
Action Environment
It’s known that environmental conditions can significantly impact the stability and effectiveness of many compounds . Factors such as temperature, humidity, and light exposure could potentially affect the stability and efficacy of 16-Dafal, but specific studies would be needed to confirm this.
生化学分析
Biochemical Properties
16-Deacetylfusidic Acid gamma-Lactone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits protein synthesis in prokaryotes by inhibiting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA .
Cellular Effects
16-Deacetylfusidic Acid gamma-Lactone has profound effects on various types of cells and cellular processes. It suppresses nitric oxide lysis of pancreatic islet cells
Molecular Mechanism
The molecular mechanism of 16-Deacetylfusidic Acid gamma-Lactone involves inhibiting protein synthesis in prokaryotes by inhibiting the ribosome-dependent activity of G factor and translocation of peptidyl-tRNA . This inhibition disrupts the normal functioning of the cells, leading to the bacteriostatic effect.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-Deacetylfusidic Acid gamma-Lactone typically involves the deacetylation of fusidic acid followed by lactonization. One common method includes the use of specific reagents and catalysts to facilitate the formation of the gamma-lactone ring. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of 16-Deacetylfusidic Acid gamma-Lactone may involve large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The industrial methods are designed to be cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
16-Deacetylfusidic Acid gamma-Lactone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
類似化合物との比較
Similar Compounds
Fusidic Acid: The parent compound from which 16-Deacetylfusidic Acid gamma-Lactone is derived.
Gamma-Butyrolactone: Another gamma-lactone with different biological activities.
Delta-Valerolactone: A structurally similar compound with distinct properties
Uniqueness
16-Deacetylfusidic Acid gamma-Lactone is unique due to its specific gamma-lactone ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial protein synthesis sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields .
特性
CAS番号 |
4701-54-6 |
|---|---|
分子式 |
C29H44O4 |
分子量 |
456.7 g/mol |
IUPAC名 |
(1S,2S,4S,9R,11R,12S,13S,16R,17S,18S)-11,16-dihydroxy-1,2,13,17-tetramethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-7-en-6-one |
InChI |
InChI=1S/C29H44O4/c1-16(2)8-7-9-18-24-20-14-22(31)25-27(4)12-11-21(30)17(3)19(27)10-13-28(25,5)29(20,6)15-23(24)33-26(18)32/h8,17,19-23,25,30-31H,7,9-15H2,1-6H3/t17-,19-,20-,21+,22+,23-,25-,27-,28-,29-/m0/s1 |
InChIキー |
WESBIDUQKXCXGS-WLLXWWBMSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC5C4=C(C(=O)O5)CCC=C(C)C)C)O)C |
異性体SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]4[C@@]3(C[C@H]5C4=C(C(=O)O5)CCC=C(C)C)C)O)C |
正規SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC5C4=C(C(=O)O5)CCC=C(C)C)C)O)C |
同義語 |
29-Nor-8α,9β,13α,14β-dammara-17(20),24-dien-21-oic Acid, 3α,11α,16β-trihydroxy-γ-Lactone; 16-Deacetylfusidic Acid γ-Lactone; Sodium Fusidate Impurity K |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



